molecular formula C19H17ClFN3O2 B2994085 1-{4-[(4-Benzylpiperazin-1-yl)carbonyl]benzyl}-4-methyl-1,4-dihydroquinoxaline-2,3-dione CAS No. 1251688-62-6

1-{4-[(4-Benzylpiperazin-1-yl)carbonyl]benzyl}-4-methyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No. B2994085
CAS RN: 1251688-62-6
M. Wt: 373.81
InChI Key: AAMDYJIXEFLZNJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name, but without specific spectroscopic data (such as NMR, IR, or mass spectroscopy), it’s difficult to provide a detailed analysis. Similar compounds have been characterized using 1H NMR, IR, MS, and elemental analyses .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action for this compound is not known, related compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . These compounds often work by inhibiting key enzymes in the biosynthesis of branched-chain amino acids .

Future Directions

The future directions for this compound could involve further development and testing for its potential as an anti-tubercular agent, given the promising results seen with related compounds . Further studies could also explore its potential applications in other areas of medicine or biochemistry.

properties

IUPAC Name

propan-2-yl 4-(3-chloro-4-fluoroanilino)-7-methyl-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O2/c1-10(2)26-19(25)14-9-22-18-13(6-4-11(3)23-18)17(14)24-12-5-7-16(21)15(20)8-12/h4-10H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMDYJIXEFLZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)Cl)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(4-Benzylpiperazin-1-yl)carbonyl]benzyl}-4-methyl-1,4-dihydroquinoxaline-2,3-dione

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